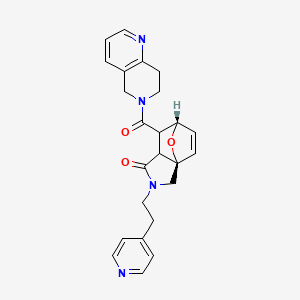![molecular formula C13H14FN3O B5543667 5-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5543667.png)
5-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-1,3,4-oxadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclization of hydrazides with various carbonyl compounds. For example, 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles have been synthesized from corresponding hydrazide and aroyl chlorides through two-step reactions, indicating a possible route for synthesizing the compound (Shi et al., 2000).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, including those with cyclopropyl and fluorophenyl groups, can be characterized using techniques like X-ray crystallography. These studies help in understanding the geometric configuration and electronic structure, which are crucial for their reactivity and properties. For related structures, X-ray diffraction studies have confirmed the arrangement and bonding within the molecules, providing insights into their stability and potential interactions (S.V et al., 2019).
科学的研究の応用
Synthesis and Chemical Properties
The chemical compound 5-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-1,3,4-oxadiazol-2-amine, due to its structural complexity, has been the focus of various synthesis studies. For instance, the synthesis of related 1,3,4-oxadiazole compounds with substituents such as 2-fluorophenyl groups has been explored to investigate their insecticidal activities. These compounds were synthesized through multi-step reactions involving hydrazide and aroyl chlorides, demonstrating the compound's potential utility in the development of insecticidal agents (Shi et al., 2000).
Biological Activities
The biological activity of compounds structurally related to 5-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-1,3,4-oxadiazol-2-amine has been a subject of interest. For example, derivatives containing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities. These studies indicate the potential of such compounds in therapeutic applications, highlighting their broad spectrum of biological activities (Sharma et al., 2014).
Furthermore, the incorporation of 1,3,4-oxadiazole derivatives with various bioactive moieties has been explored to synthesize compounds with antimicrobial and antilipase activities. This suggests the versatility of the core structure in developing agents with diverse pharmacological properties (Başoğlu et al., 2013).
Anticancer Properties
The exploration of 1,3,4-oxadiazole derivatives for anticancer properties has also been a significant area of research. Novel derivatives have been synthesized and assessed for their cytotoxic effects against various cancer cell lines, demonstrating the potential of these compounds as anticancer agents. The structural features of these derivatives play a crucial role in their biological activities, indicating the importance of the 1,3,4-oxadiazol-2-amine framework in the development of new therapeutic options (Adimule et al., 2014).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-11-4-2-1-3-9(11)7-8-15-13-17-16-12(18-13)10-5-6-10/h1-4,10H,5-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYFFLZYDAGLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)NCCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-1,3,4-oxadiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-8-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5543584.png)
![4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5543591.png)
![8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5543599.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B5543601.png)



![2-[3-oxo-3-(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)propyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5543629.png)
![3-{[(1R*,3S*)-1-hydroxy-3-methoxy-7-azaspiro[3.5]non-7-yl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5543642.png)
![3-{3-[(mesitylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5543648.png)
![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)
![N-[4-({4-[(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5543663.png)
![4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5543675.png)
![ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5543686.png)